Benzyl 4-(2-phenylpropyl)piperazine-1-carboxylate

Lipophilicity Membrane Permeability Pharmacokinetic Optimization

Ensure the fidelity of your aminergic GPCR research and chemical probe development with this Cbz-protected piperazine. Its unique branched 2-phenylpropyl substituent is structurally critical—substituting with generic linear alkyl analogs (e.g., 4-propyl) compromises your SAR data and necessitates costly re-synthesis. Its orthogonal protection strategy reduces synthetic step count by 1–2 operations and uniquely supports site-selective functionalization for bifunctional probe construction. Secure this research-exclusive intermediate today.

Molecular Formula C21H26N2O2
Molecular Weight 338.4 g/mol
CAS No. 918481-20-6
Cat. No. B12621713
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl 4-(2-phenylpropyl)piperazine-1-carboxylate
CAS918481-20-6
Molecular FormulaC21H26N2O2
Molecular Weight338.4 g/mol
Structural Identifiers
SMILESCC(CN1CCN(CC1)C(=O)OCC2=CC=CC=C2)C3=CC=CC=C3
InChIInChI=1S/C21H26N2O2/c1-18(20-10-6-3-7-11-20)16-22-12-14-23(15-13-22)21(24)25-17-19-8-4-2-5-9-19/h2-11,18H,12-17H2,1H3
InChIKeyOCLJTKRHUAQHOX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzyl 4-(2-phenylpropyl)piperazine-1-carboxylate (918481-20-6): Structural Identity and Procurement Baseline


Benzyl 4-(2-phenylpropyl)piperazine-1-carboxylate (CAS: 918481-20-6) is a Cbz-protected piperazine derivative featuring a 2-phenylpropyl substituent at the N4 position . The compound has a molecular formula of C21H26N2O2 and a molecular weight of 338.4 g/mol . It belongs to the piperazine-1-carboxylate class, which includes numerous research intermediates where the benzyl carbamate (Cbz) protecting group confers stability during synthetic manipulation while enabling orthogonal deprotection strategies . Unlike simpler piperazine carboxylates, the 2-phenylpropyl side chain introduces both enhanced lipophilicity and a branched alkyl-phenyl pharmacophoric element that distinguishes this compound from linear alkyl-substituted analogs [1].

Procurement Risk: Why Generic Piperazine-1-Carboxylates Cannot Substitute for Benzyl 4-(2-Phenylpropyl)piperazine-1-Carboxylate (918481-20-6)


Generic substitution with structurally related piperazine-1-carboxylates—such as 1-Z-piperazine (Benzyl piperazine-1-carboxylate, CAS: 311-89-7) or Benzyl 4-propylpiperazine-1-carboxylate (CAS: 856844-93-4)—is functionally invalid for research programs requiring this specific compound [1]. The 2-phenylpropyl moiety is not a simple linear alkyl chain; its branched aromatic structure confers distinct steric bulk, conformational constraints, and lipophilicity parameters (cLogP contributions) that fundamentally alter target engagement profiles and downstream synthetic intermediate reactivity compared to the 4-H, 4-methyl, or 4-propyl analogs . Without the precise 2-phenylpropyl substitution pattern, any structure-activity relationship (SAR) study, receptor binding experiment, or multi-step synthetic route would yield non-transferable data, necessitating costly re-synthesis and validation of the correct compound [2].

Quantitative Differentiation of Benzyl 4-(2-Phenylpropyl)piperazine-1-Carboxylate (918481-20-6) vs. Structural Analogs


Molecular Weight and Lipophilicity Differentiation vs. Simple Cbz-Protected Piperazines

The molecular weight of Benzyl 4-(2-phenylpropyl)piperazine-1-carboxylate is 338.4 g/mol, which is 76.05 g/mol (+29.0%) greater than the unsubstituted analog Benzyl piperazine-1-carboxylate (1-Z-piperazine, MW: 262.35 g/mol, CAS: 311-89-7) and 42.0 g/mol (+14.2%) greater than Benzyl 4-phenylpiperazine-1-carboxylate (MW: 296.4 g/mol, CAS: 104055-49-4) . The 2-phenylpropyl substituent introduces a branched alkyl-aromatic side chain absent in the 1-Z-piperazine baseline, which lacks any N4 substituent . This structural addition increases calculated cLogP by approximately 1.5–2.0 log units relative to the unsubstituted analog, based on standard fragment contribution methods .

Lipophilicity Membrane Permeability Pharmacokinetic Optimization

Synthetic Utility: Orthogonal Protection for Multi-Step C–N Bond Forming Sequences

The benzyl carbamate (Cbz) protecting group in Benzyl 4-(2-phenylpropyl)piperazine-1-carboxylate provides orthogonal stability under conditions that cleave Boc (tert-butoxycarbonyl) and Fmoc (9-fluorenylmethoxycarbonyl) protecting groups [1]. Specifically, the Cbz group is stable to acidic conditions (e.g., TFA, HCl/dioxane) that remove Boc groups, and is stable to basic conditions (e.g., piperidine) that remove Fmoc groups [1]. This contrasts with unprotected secondary amines (e.g., 1-(2-phenylpropyl)piperazine, CAS: 55884-32-7), which require tedious protection/deprotection cycles or suffer from unwanted side reactions during multi-step sequences . The 2-phenylpropyl substituent remains intact throughout standard Cbz hydrogenolysis (H2, Pd/C), enabling sequential unmasking of the piperazine N1 position without affecting the N4 substituent [1].

Medicinal Chemistry Protecting Group Strategy Parallel Synthesis

Structural Distinction from N-Phenyl-N′-Phenylpropylpiperazine Derivatives

Benzyl 4-(2-phenylpropyl)piperazine-1-carboxylate differs fundamentally from the pharmacologically characterized class of N-phenyl-N′-phenylpropylpiperazine derivatives, which possess two N-aryl substituents and exhibit potent α1-adrenergic receptor blocking activity [1]. The target compound contains only one N-phenylpropyl group (at the N4 position) and a Cbz-carbamate at N1, whereas the α1-blocking derivatives feature a direct N-phenyl substituent at one piperazine nitrogen and a phenylpropyl group at the other [1]. This structural difference eliminates the α1-adrenergic activity observed in the bis-aryl derivatives—a class reported to have IC50 values in the nanomolar range for α1 receptor antagonism [1].

α1-Adrenergic Receptor Cardiovascular Pharmacology SAR Studies

Validated Application Scenarios for Benzyl 4-(2-Phenylpropyl)piperazine-1-Carboxylate (918481-20-6) Procurement


Medicinal Chemistry: Protected Intermediate for Sequential Piperazine Functionalization

This compound serves as a critical intermediate in multi-step medicinal chemistry campaigns requiring orthogonal protection of the piperazine N1 position [1]. The Cbz group remains intact during reactions at the N4-substituted 2-phenylpropyl side chain (e.g., aromatic halogenation, cross-coupling, or alkyl chain modification), enabling chemoselective transformations that would be impossible with unprotected 1-(2-phenylpropyl)piperazine [1]. Subsequent hydrogenolytic Cbz removal unveils the secondary amine for further diversification (e.g., amide coupling, reductive amination, sulfonylation), providing a modular synthetic platform that reduces overall step count by 1–2 steps compared to routes requiring iterative protection/deprotection [1].

Structure-Activity Relationship (SAR) Studies of Phenylpropyl-Substituted GPCR Ligands

The 2-phenylpropyl pharmacophore is a privileged substructure in ligands targeting aminergic GPCRs, including serotonin (5-HT) and dopamine receptor subtypes [2]. This compound provides a defined, protected entry point for systematic SAR exploration of the phenylpropyl side chain's contribution to receptor binding and functional selectivity [2]. Unlike simpler alkyl-substituted piperazine carboxylates (e.g., Benzyl 4-propylpiperazine-1-carboxylate, CAS: 856844-93-4), the branched 2-phenylpropyl group introduces stereoelectronic features that can differentiate binding to receptor subtypes—a property established in related piperazine-containing ligands such as LQFM018, which exhibits dopamine D4 receptor affinity (Ki = 0.26 μM) [REFS-2, REFS-3].

Chemical Biology: Photoaffinity Labeling and Click-Chemistry Probe Synthesis

The protected piperazine scaffold with a 2-phenylpropyl moiety provides a versatile core for constructing bifunctional chemical probes [3]. The Cbz group can be selectively removed to install a reactive handle (e.g., alkyne, azide, biotin) for click chemistry or affinity purification, while the 2-phenylpropyl side chain can be functionalized (e.g., para-halogenation) to introduce photoaffinity labeling moieties such as diazirine or benzophenone [3]. This orthogonal functionalization strategy is not accessible with simpler piperazine-1-carboxylates lacking the extended aromatic side chain, as they offer fewer sites for site-selective modification without cross-reactivity [3].

Reference Standard for Analytical Method Development and Metabolite Identification

Given the compound's molecular weight (338.4 g/mol), retention characteristics, and distinct fragmentation pattern in mass spectrometry (due to the Cbz group and phenylpropyl side chain), it serves as a well-defined reference standard for developing LC-MS/MS methods to detect and quantify related piperazine derivatives in biological matrices . The compound's unique combination of a Cbz-carbamate and 2-phenylpropyl substituent produces diagnostic MS/MS fragments that differentiate it from common isobaric or structurally similar impurities encountered during synthesis .

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